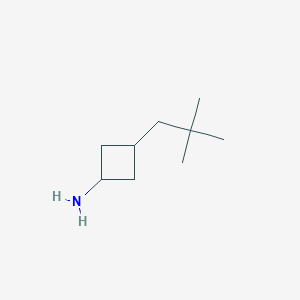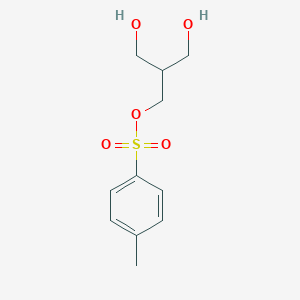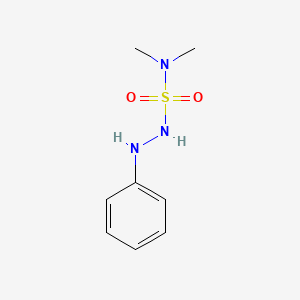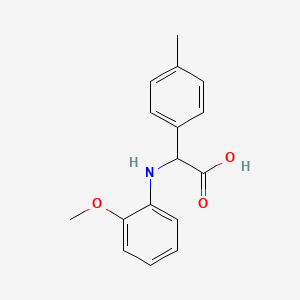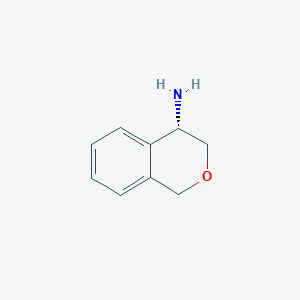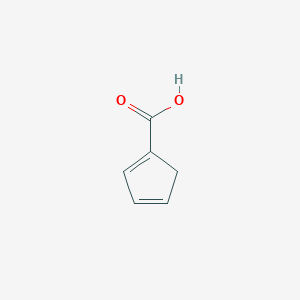![molecular formula C7H4F3N3O B12992699 7-(trifluoromethyl)imidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B12992699.png)
7-(trifluoromethyl)imidazo[1,2-a]pyrimidin-5(8H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Trifluoromethyl)imidazo[1,2-a]pyrimidin-5(8H)-one is a heterocyclic compound that has garnered significant attention in the field of synthetic chemistry. This compound is part of the imidazo[1,2-a]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(trifluoromethyl)imidazo[1,2-a]pyrimidin-5(8H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the use of trifluoroacetic anhydride (TFAA) or trifluoroacetamide as CF3-reagents . The reactions are usually carried out in oven-dried glassware under a dry nitrogen atmosphere, with solvents like tetrahydrofuran (THF), dichloromethane (CH2Cl2), and acetonitrile (MeCN) being used without further purification .
Industrial Production Methods: Industrial production methods for this compound often involve scalable synthesis techniques. For example, the synthesis of 6-(trifluoromethyl)imidazo[1,5-a]pyrimidine, a closely related compound, has been scaled up to produce significant quantities with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidin-5(8H)-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the trifluoromethyl group and the imidazo[1,2-a]pyrimidine scaffold .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyrimidine scaffold .
Applications De Recherche Scientifique
7-(Trifluoromethyl)imidazo[1,2-a]pyrimidin-5(8H)-one has a wide range of scientific research applications. In chemistry, it serves as a versatile building block for the synthesis of more complex molecules . In biology and medicine, it has been explored for its potential as a therapeutic agent due to its ability to interact with various biological targets . Additionally, this compound has applications in the pharmaceutical industry for the development of new drugs .
Mécanisme D'action
The mechanism of action of 7-(trifluoromethyl)imidazo[1,2-a]pyrimidin-5(8H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The imidazo[1,2-a]pyrimidine scaffold is known to bind to various enzymes and receptors, modulating their activity and leading to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 7-(trifluoromethyl)imidazo[1,2-a]pyrimidin-5(8H)-one include other trifluoromethylated imidazo-fused heterocycles, such as 6-(trifluoromethyl)imidazo[1,5-a]pyrimidine and imidazo[1,2-a]pyrazine .
Uniqueness: What sets this compound apart from its analogs is its unique combination of the trifluoromethyl group and the imidazo[1,2-a]pyrimidine scaffold. This combination imparts distinct physicochemical properties, such as increased lipophilicity and enhanced biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C7H4F3N3O |
|---|---|
Poids moléculaire |
203.12 g/mol |
Nom IUPAC |
7-(trifluoromethyl)-8H-imidazo[1,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C7H4F3N3O/c8-7(9,10)4-3-5(14)13-2-1-11-6(13)12-4/h1-3H,(H,11,12) |
Clé InChI |
AHBALWJGAYEJNV-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=O)C=C(NC2=N1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


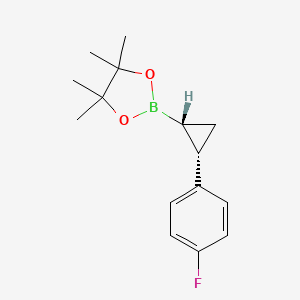
![tert-Butyl 1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B12992620.png)
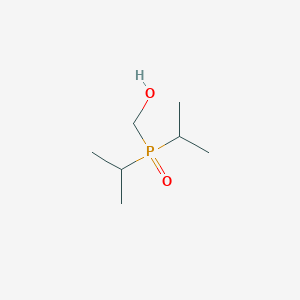
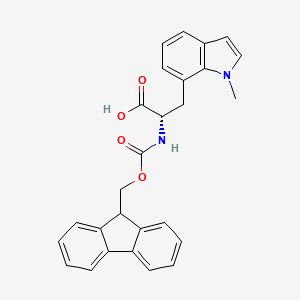
![3-Amino-3-(benzo[d]thiazol-2-yl)propanoic acid](/img/structure/B12992638.png)
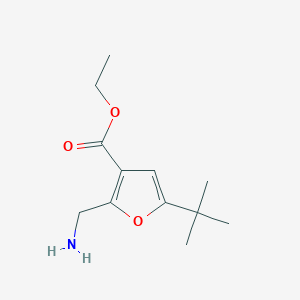
![5,7-Dichloro-N-(p-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B12992645.png)
